2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide

Sialidase inhibition Enzyme selectivity Medicinal Chemistry

Discerning researchers choose 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide for its demonstrated selectivity as a Vibrio cholerae sialidase inhibitor (Ki = 2.66–5.18 × 10⁻⁴ M). This fluorinated amide uniquely serves as a biochemical probe to distinguish bacterial from parasitic enzyme activity. The stable 4‑N´‑trifluoroacetyl group at physiological pH enables innovative prodrug strategies for amine‑containing APIs. Synthesized reliably in ~96% yield, it is a cost‑effective intermediate for medicinal chemistry programmes requiring enhanced metabolic stability.

Molecular Formula C8H5F3N2O3
Molecular Weight 234.13 g/mol
CAS No. 404-27-3
Cat. No. B015976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
CAS404-27-3
Synonyms2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide;  2,2,2-Trifluoro-p-nitroacetanilide;  4-Nitrotrifluoroacetanilide;  N-(4-Nitrophenyl)trifluoroacetamide; 
Molecular FormulaC8H5F3N2O3
Molecular Weight234.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)12-5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,14)
InChIKeyBLMWCZBKCOBVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide CAS 404-27-3: Compound Class and Baseline Characterization for Procurement Decisions


2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide (CAS 404-27-3) is a fluorinated aromatic amide derivative characterized by an electron-withdrawing trifluoromethyl group (-CF₃) and a para-nitrophenyl substituent on the acetamide nitrogen [1]. This compound, with the molecular formula C₈H₅F₃N₂O₃ and a molecular weight of 234.13 g/mol, is typically a solid at room temperature and is noted for its stability and relatively low volatility . The presence of both strong electron-withdrawing groups (-NO₂ and -CF₃) imparts unique electronic properties that significantly influence its reactivity and intermolecular interactions, making it a valuable intermediate in organic synthesis and a subject of investigation in medicinal chemistry and structural biology [2].

Why 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide Cannot Be Casually Replaced: Structural Determinants for Procurement


The specific combination of a para-nitrophenyl group and a trifluoroacetamide moiety in 2,2,2-trifluoro-N-(4-nitrophenyl)acetamide is not interchangeable with other fluorinated amides or non-fluorinated analogs. The strong electron-withdrawing nature of the -CF₃ group dramatically alters the compound's chemical reactivity, lipophilicity, and hydrogen-bonding capabilities compared to its non-fluorinated counterpart, N-(4-nitrophenyl)acetamide . Furthermore, substitution patterns on the phenyl ring (e.g., ortho- vs. para-nitrophenyl) or the presence of additional functional groups (e.g., -OH, -OCH₃) create distinct molecules with different biological activity profiles and physical properties [1]. Replacing this compound with a close analog without rigorous validation can lead to failed synthetic reactions, altered biological outcomes, or inconsistent material properties.

Quantitative Evidence Guide: Where 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide Shows Verifiable Differentiation


Sialidase Inhibition: A Verifiable Selectivity Profile Against Vibrio cholerae vs. Trypanosoma

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide exhibits a Ki of 2.66-5.18 × 10⁻⁴ M for Vibrio cholerae sialidase, classifying it as a non-competitive inhibitor [1]. Critically, this inhibition is selective; the compound shows no activity against trans-sialidases from Trypanosoma cruzi or Trypanosoma brucei [1]. This selectivity profile differentiates it from other sialidase inhibitors, including N-acetylneuraminic acid analogs, which were also inactive in the Trypanosoma assays [1].

Sialidase inhibition Enzyme selectivity Medicinal Chemistry

Synthetic Efficiency: A High-Yield Method for the Trifluoroacetylation of Arylamines

A one-pot procedure using trifluoroacetic acid and triphosgene achieves the trifluoroacetylation of 4-nitroaniline to produce 2,2,2-trifluoro-N-(4-nitrophenyl)acetamide with a yield of approximately 96% . This method is efficient and avoids the use of more hazardous or expensive trifluoroacetylating agents like trifluoroacetic anhydride.

Organic Synthesis Trifluoroacetylation Synthetic Methodology

N-Acyl Prodrug Stability: Comparative Hydrolysis Profile at Physiological pH

In the context of aromatic nitrogen mustard prodrugs for Antibody Directed Enzyme Prodrug Therapy (ADEPT), the 4-N'-trifluoroacetyl derivative exhibited stability at pH 7.4 and 37°C [1]. This contrasts with the N-(4-nitrophenyl)-4'-aminobenzyl carbamate, which underwent spontaneous decomposition under similar conditions [1].

Prodrug Development Hydrolytic Stability ADEPT

Application Scenarios for 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide (CAS 404-27-3): Based on Verifiable Evidence


Biochemical Probe Development: A Selectivity Tool for Bacterial Sialidases

Given its demonstrated, selective inhibition of Vibrio cholerae sialidase (Ki = 2.66-5.18 × 10⁻⁴ M) over trypanosomal trans-sialidases, this compound is a prime candidate for development as a biochemical probe. It can be used in assays to distinguish between bacterial and parasitic sialidase activities, enabling more precise functional studies of these enzymes in infectious disease research .

Synthetic Intermediate: Reliable Starting Material with a High-Yield Route

The compound can be reliably synthesized at a high yield (~96%) using a robust, one-pot trifluoroacetylation method . This makes it a valuable and cost-effective intermediate for the synthesis of more complex fluorinated molecules, particularly in medicinal chemistry where the -CF₃ group is often incorporated to enhance metabolic stability and bioavailability.

Prodrug Design Element: A Stable Acyl Promoiety for Amine Prodrugs

The stability of the 4-N'-trifluoroacetyl group at physiological pH (7.4, 37°C) supports its use as a stable promoiety in prodrug design. It can be conjugated to active pharmaceutical ingredients (APIs) containing amine functionalities to temporarily mask polarity or reduce premature metabolism, with the potential for selective activation by specific enzymes like acylarylamidase.

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